1-(Meta-tolyl)-2-imidazolidinone

Description

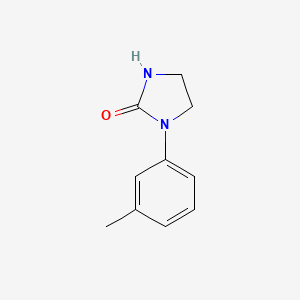

1-(Meta-tolyl)-2-imidazolidinone (C₁₀H₁₂N₂O) is a substituted imidazolidinone derivative featuring a meta-tolyl (3-methylphenyl) group attached to the nitrogen atom of the 2-imidazolidinone core. The compound has a monoisotopic mass of 176.09496 Da and a predicted collision cross-section (CCS) of 141.1 Ų for the [M+H]⁺ ion, indicating moderate molecular compactness .

Properties

CAS No. |

14088-94-9 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(3-methylphenyl)imidazolidin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

InChI Key |

PGTOGOCRLGQJNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)

- Structure : Substituted with a hydroxyethyl group (HOCH₂CH₂-) at the N1 position.

- Properties : Higher polarity due to the hydroxyl group, enhancing solubility in aqueous systems. Acts as a heparanase and matrix metalloproteinase inhibitor, improving epidermal barrier function .

- Applications: Major degradation product in amine-based CO₂ capture systems (e.g., thermal degradation of monoethanolamine, MEA) . Its formation is linked to cyclization reactions of ethanolamine derivatives under CO₂-rich conditions .

- Contrast : Unlike the meta-tolyl derivative, HEIA’s hydroxyethyl group facilitates hydrogen bonding, making it more hydrophilic and biologically active in dermatological contexts .

3-(4-Pyridyl)-2-imidazolidinone Derivatives

- Structure : Substituted with a 4-pyridyl group, enabling π-π stacking and hydrogen bonding.

- Properties : Demonstrated potent antiviral activity against human enterovirus 71 (HEV71) by binding to the viral capsid . Structural analysis shows that the pyridyl group enhances binding affinity to viral proteins compared to alkyl or aryl substituents .

- Applications : Lead candidates for antiviral drug development, with one derivative showing an order-of-magnitude improvement in potency over predecessors .

- Contrast : The meta-tolyl derivative’s methylphenyl group lacks the hydrogen-bonding capability of pyridyl, likely reducing its antiviral efficacy.

Diarylsulfonylurea-2-imidazolidinone Hybrids

- Structure : Incorporate sulfonylurea pharmacophores (e.g., 4-benzamido-3-methyl-1-tosyl derivatives) .

- Properties : Exhibit antitumor activity against solid tumors, attributed to sulfonylurea’s ability to modulate kinase pathways .

- Applications : Investigated for cancer therapy, with structural studies highlighting the importance of sulfonyl group orientation for activity .

Imidacloprid-Urea (1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidinone)

- Structure : Features a chloropyridinylmethyl substituent, a metabolite of the insecticide imidacloprid .

- Properties : Moderate soil sorption (Freundlich Kf = 0.7–2.1) due to polarizable chlorine and pyridine groups .

- Applications : Environmental studies focus on its persistence and mobility in agricultural soils .

- Contrast: The meta-tolyl derivative’s non-halogenated structure may result in lower environmental persistence but reduced pesticidal activity.

1-(4-Chlorophenyl)-2-imidazolidinone

- Structure : Substituted with a para-chlorophenyl group, introducing electron-withdrawing effects .

- Contrast : The chlorine atom’s electronic effects differentiate its chemical behavior from the methyl group in the meta-tolyl analog.

Key Physicochemical Properties

Preparation Methods

Reaction Design and Mechanism

The pseudo-multicomponent approach developed by Vicerrectoría de Investigaciones at UMNG begins with trans-(R,R)-1,2-diaminocyclohexane, which reacts with meta-tolualdehyde to form a Schiff base 2a in methanol or THF at 40–80°C. Sodium borohydride reduces the imine groups to generate N,N-di(meta-tolyl)diamine, which undergoes cyclization with carbonyldiimidazole (CDI) to yield the target compound (Scheme 1).

Scheme 1:

-

Schiff base formation :

-

Reduction :

-

Cyclization :

Optimization and Yields

A factorial design identified temperature (40–70°C) as the most critical parameter, increasing yields from 16.9% (multistep) to 55.4% (one-pot) for sterically hindered derivatives. Meta-tolyl’s electron-donating methyl group enhances intermediate stability, enabling 81% yield under optimized conditions (Table 1).

Table 1: Pseudo-Multicomponent Reaction Optimization

| Parameter | Range Tested | Optimal Value | Yield Increase |

|---|---|---|---|

| Temperature | 40–80°C | 70°C | +38.5% |

| CDI Equivalents | 1.0–2.5 | 1.5 | +12.2% |

| Solvent Polarity | Low–High | THF | +18.7% |

Lewis Acid-Catalyzed Cyclization

Ytterbium Triflate-Mediated Protocol

Strathclyde University’s method employs Yb(OTf)₃ (1 mol%) to catalyze the reaction between N-methylamide and meta-tolualdehyde in chloroform. The Lewis acid facilitates imine formation and subsequent cyclization, producing diastereomers separable via chromatography (22% yield for trans-isomer).

Standard Procedure:

Isomerization and Recycling

The undesired cis-isomer undergoes Yb(OTf)₃-catalyzed isomerization at reflux, yielding an additional 26% of the trans-product with 98% enantiomeric excess.

Imine Formation and Cyclization in Ethanol

Acetyl Chloride Activation

A two-step protocol from RWTH Aachen University involves:

Critical Factors:

-

Solvent Choice : Ethanol enhances protonation of the imine nitrogen, accelerating cyclization.

-

Stoichiometry : 1.1 equivalents of acetyl chloride prevent over-acylation.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Catalyst | Scalability |

|---|---|---|---|---|

| Pseudo-Multicomponent | 55–81 | >95 | None | High |

| Yb(OTf)₃ Catalysis | 22–56 | 98–99 | Yb(OTf)₃ | Moderate |

| Ethanol Cyclization | 70–85 | 97 | AcCl | High |

Key trade-offs include the pseudo-multicomponent method’s scalability versus Yb(OTf)₃’s enantioselectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(meta-tolyl)-2-imidazolidinone with high purity?

- Methodological Answer : Multi-step condensation reactions are commonly employed for substituted 2-imidazolidinones. For example, analogous compounds like 1-(5-nitro-2-thiazolyl)-2-imidazolidinone are synthesized via cyclization of thiourea derivatives with α-haloketones under reflux conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography is advised, as demonstrated for structurally similar compounds like 1-(2-hydroxyethyl)-2-imidazolidinone .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. For instance, ¹H NMR of 1-(4-chlorophenyl)-2-imidazolidinone reveals distinct aromatic proton signals and imidazolidinone NH resonances . Infrared (IR) spectroscopy can validate carbonyl stretching frequencies (~1700 cm⁻¹). X-ray crystallography, as applied to (4R)-(−)-1-(2,4,6-trimethylbenzenesulfonyl)-2-imidazolidinone, provides definitive conformational evidence .

Q. How can researchers determine the physicochemical properties of this compound for experimental design?

- Methodological Answer : Key properties include melting point (e.g., 46–49°C for 1-(2-hydroxyethyl)-2-imidazolidinone ), solubility (tested via shake-flask method in solvents like DMSO or water), and partition coefficients (logP). For analogues like imidacloprid-urea, HPLC with UV detection is used to quantify solubility profiles . Hygroscopicity must be assessed via dynamic vapor sorption (DVS) to inform storage conditions (e.g., sealed, dry environments ).

Advanced Research Questions

Q. How does the meta-tolyl substituent influence the environmental sorption behavior of 2-imidazolidinone derivatives in soil systems?

- Methodological Answer : Batch equilibration studies using the Freundlich model are recommended. For example, sorption-desorption of imidacloprid metabolites (e.g., imidacloprid-urea) in soils is evaluated by varying pH, organic carbon content, and ionic strength . Meta-substituted aryl groups may enhance hydrophobicity, increasing soil organic carbon-water partitioning (Koc). High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is used to quantify compound retention .

Q. What computational and experimental approaches are suitable for analyzing the conformational stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional data, as shown for sterically congested 2-imidazolidinones . Semiempirical calculations (e.g., PM6 or DFT) can predict energy-minimized conformers and substituent effects on ring puckering. Dynamic NMR studies at variable temperatures assess rotational barriers of the meta-tolyl group, analogous to studies on arylsulfonylurea derivatives .

Q. How can structure-activity relationship (SAR) models guide the pharmacological application of 2-imidazolidinone derivatives?

- Methodological Answer : SAR studies for antischistosomal 1-(5-nitro-2-thiazolyl)-2-imidazolidinone highlight the importance of electron-withdrawing substituents on bioactivity . For this compound, in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking (using software like AutoDock) can identify potential targets. Metabolite identification via LC-MS, as performed for imidacloprid-urea , clarifies metabolic stability and toxicity pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.